![molecular formula C7H3ClN4 B1456751 5-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 1224288-92-9](/img/structure/B1456751.png)
5-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile
概要
説明
5-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile is a compound with the CAS Number: 1224288-92-9 and a molecular weight of 178.58 . It is a solid substance .
Molecular Structure Analysis
The molecular formula of this compound is C7H3ClN4 . The InChI code is 1S/C7H3ClN4/c8-6-1-2-12-7(11-6)5(3-9)4-10-12/h1-2,4H .Physical And Chemical Properties Analysis
This compound is a solid substance . It has a density of 1.6±0.1 g/cm3 . The compound has a molar refractivity of 46.3±0.5 cm3, and its polarizability is 18.3±0.5 10-24 cm3 . The surface tension is 64.7±7.0 dyne/cm, and the molar volume is 114.5±7.0 cm3 .科学的研究の応用
Medicinal Chemistry and Drug Discovery Pyrazolo[1,5-a]pyrimidine scaffolds, closely related to 5-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile, are recognized as privileged heterocycles in drug discovery. These compounds have shown a wide range of medicinal properties, including anticancer, anti-infectious, anti-inflammatory activities, and potential as CNS agents and CRF1 antagonists. Significant structure-activity relationship (SAR) studies around this scaffold have highlighted its versatility in developing drug-like candidates for various disease targets (Cherukupalli et al., 2017). The synthetic strategies and SAR studies associated with these derivatives have garnered attention, indicating room for further exploration in medicinal chemistry.
Regio-Orientation in Synthesis The synthetic approaches toward pyrazolo[1,5-a]pyrimidine derivatives have also been explored in detail, particularly focusing on regio-orientation and regioselectivity. These aspects are crucial for achieving the desired substituent patterns on the pyrimidine ring, which significantly impact the biological activity of the resulting compounds. This research provides valuable insights for synthetic chemists looking to design and synthesize novel derivatives with enhanced properties (Mohamed & Mahmoud, 2019).
Hybrid Catalysts in Synthesis The use of hybrid catalysts in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives and related compounds has been emphasized. Such catalysts, including organocatalysts, metal catalysts, and nanocatalysts, have facilitated the development of complex pyrimidine scaffolds through one-pot multicomponent reactions. This innovative approach not only simplifies the synthesis process but also opens up new avenues for creating bioactive molecules with potential therapeutic applications (Parmar, Vala, & Patel, 2023).
Biological and Optical Sensing Applications Pyrimidine derivatives, including those based on the pyrazolo[1,5-a]pyrimidine scaffold, have found applications beyond medicinal chemistry. Their role in developing optical sensors due to their ability to form coordination and hydrogen bonds makes them suitable for creating exquisite sensing materials. These applications highlight the versatility of pyrimidine derivatives in various scientific fields, extending their utility beyond drug discovery into materials science (Jindal & Kaur, 2021).
Safety and Hazards
作用機序
Target of Action
The primary target of 5-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile is the epidermal growth factor receptor (EGFR) . EGFR is a tyrosine kinase that plays a crucial role in the regulation of cell growth, proliferation, and differentiation . It has been linked to tumor progression in multiple cancers such as breast, lung, colon, and prostate .
Mode of Action
This compound is designed as an ATP mimicking tyrosine kinase inhibitor . It interacts with its target, EGFR, by competing with ATP for the ATP-binding site on the receptor . This inhibits the activation of EGFR, thereby preventing the downstream signaling pathways that lead to cell proliferation and survival .
Biochemical Pathways
By inhibiting EGFR, this compound affects several downstream signaling pathways. These include the PI3K/Akt pathway and the Ras/Raf/MAPK pathway, which are involved in cell survival, proliferation, and differentiation . The inhibition of these pathways can lead to cell cycle arrest and apoptosis, thereby inhibiting tumor growth .
Result of Action
The inhibition of EGFR by this compound can lead to significant apoptotic effects in cells . For instance, it has been shown to upregulate the level of caspase-3, a key executor of apoptosis, in HepG-2 cells . This leads to programmed cell death, thereby inhibiting the growth of cancer cells .
生化学分析
Biochemical Properties
5-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes and proteins. It has been shown to interact with tropomyosin receptor kinases, which are transmembrane receptor tyrosine kinases involved in cellular signaling pathways . These interactions can lead to the inhibition of kinase activity, thereby affecting downstream signaling processes. Additionally, this compound has been found to interact with other biomolecules, such as caspases, which are involved in apoptosis . The nature of these interactions typically involves binding to the active site of the enzyme or protein, leading to inhibition or modulation of its activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cell lines, such as HCT-116, HepG-2, and MCF-7, this compound has been shown to induce cell cycle arrest at the G2/M phase and promote apoptosis . This is achieved through the upregulation of caspase-3, a key enzyme in the apoptotic pathway. Furthermore, this compound can influence cell signaling pathways by inhibiting tropomyosin receptor kinases, leading to altered gene expression and cellular metabolism . These effects highlight the compound’s potential as a therapeutic agent in cancer treatment.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with target biomolecules. The compound binds to the active site of tropomyosin receptor kinases, inhibiting their kinase activity and preventing the phosphorylation of downstream signaling proteins . This inhibition disrupts cellular signaling pathways, leading to changes in gene expression and cellular responses. Additionally, this compound can bind to caspases, enhancing their activity and promoting apoptosis . These molecular interactions underscore the compound’s potential as a modulator of cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard storage conditions, but its activity may decrease over extended periods . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of inducing apoptosis and inhibiting cell proliferation . These temporal effects are important considerations for its use in biochemical research and therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit kinase activity and induce apoptosis without causing significant toxicity . At higher doses, toxic effects may be observed, including adverse impacts on liver and kidney function . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications to maximize efficacy while minimizing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may retain biological activity . These metabolic processes can influence the compound’s efficacy and toxicity, making it essential to understand its metabolic pathways for effective therapeutic use.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound can be taken up by cells via passive diffusion or active transport mechanisms . Once inside the cell, it may localize to specific compartments, such as the cytoplasm or nucleus, depending on its interactions with cellular components . These transport and distribution properties are crucial for understanding the compound’s cellular effects and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound can significantly impact its activity and function. The compound may be directed to specific cellular compartments through targeting signals or post-translational modifications . For example, it may localize to the nucleus to interact with nuclear proteins or remain in the cytoplasm to modulate cytoplasmic signaling pathways . Understanding its subcellular localization is essential for elucidating its mechanism of action and optimizing its use in biochemical research.
特性
IUPAC Name |
5-chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClN4/c8-6-1-2-12-7(11-6)5(3-9)4-10-12/h1-2,4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYGONYREIXSORZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(C=N2)C#N)N=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30856496 | |
| Record name | 5-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30856496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1224288-92-9 | |
| Record name | 5-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30856496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



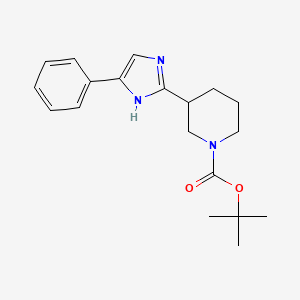
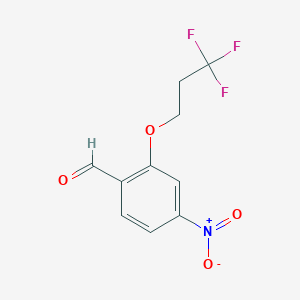
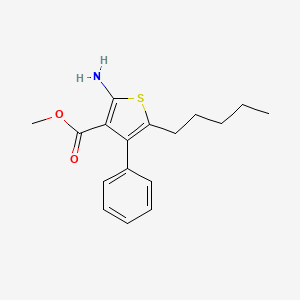
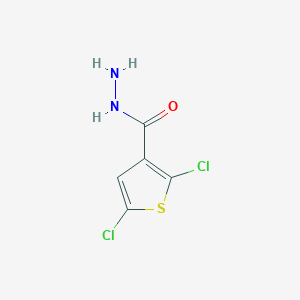

![1-[(2-nitrophenyl)methylideneamino]-(2,4,5-13C3)1,3-diazolidine-2,4-dione](/img/structure/B1456676.png)
![2,3-Dihydro-1H-spiro[isoquinoline-4,4'-piperidine] dihydrochloride](/img/structure/B1456679.png)

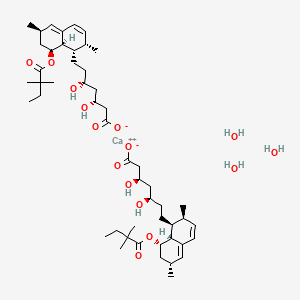


![4-(5-methyl-2-furyl)-4,4a-dihydro-1H-pyrimido[4,5-b]indol-2-amine](/img/structure/B1456686.png)

